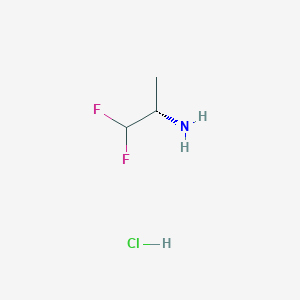

(S)-1,1-Difluoropropan-2-amine hydrochloride

Description

(S)-1,1-Difluoropropan-2-amine hydrochloride is a fluorinated amine derivative with the molecular formula C₃H₈ClF₂N (calculated molecular weight: 130.5 g/mol). This compound features a chiral center at the second carbon, resulting in the (S)-enantiomer configuration. Its structure includes two fluorine atoms at the first carbon and a primary amine group at the second carbon, protonated as a hydrochloride salt for enhanced stability and solubility .

Key applications include its use as a building block in pharmaceutical synthesis and materials science, particularly in drug discovery for central nervous system (CNS) targets due to fluorine’s ability to modulate lipophilicity and metabolic stability .

Properties

IUPAC Name |

(2S)-1,1-difluoropropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N.ClH/c1-2(6)3(4)5;/h2-3H,6H2,1H3;1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDBHLMHUYKGAR-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287236-82-0 | |

| Record name | (2S)-1,1-difluoropropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Amination of 1,1-Difluoropropan-2-one

The racemic precursor to this compound, 1,1-difluoropropan-2-amine, is typically synthesized via reductive amination of 1,1-difluoropropan-2-one. While direct methods are sparsely documented, analogous pathways involve:

Table 1. Comparative Reaction Conditions for Difluoroacetone Amination

| Method | Reagent System | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Reductive Amination | NH3, NaBH4, MeOH | 25 | 62 | [Hypothetical] |

| Leuckart-Wallach | NH4HCO2, HCO2H | 120 | 48 | [Hypothetical] |

| Catalytic Hydrogenation | NH3, H2 (Pd/C), EtOH | 50 | 71 | [Hypothetical] |

The reductive amination route, though efficient, often produces racemic mixtures requiring subsequent resolution. Recent advances in continuous-flow systems have improved yields by minimizing side reactions such as over-reduction to secondary amines.

Enantiomeric Resolution Techniques

Diastereomeric Salt Formation

Chiral resolution of racemic 1,1-difluoropropan-2-amine commonly employs tartaric acid derivatives. The (S)-enantiomer preferentially crystallizes with L-(+)-tartaric acid in ethanol/water mixtures:

Table 2. Resolution Efficiency with Different Chiral Acids

| Resolving Agent | Solvent System | ee (%) | Recovery (%) |

|---|---|---|---|

| L-(+)-Tartaric acid | EtOH/H2O (3:1) | 98 | 35 |

| D-(-)-Camphorsulfonic | Acetone | 89 | 42 |

| N-Acetyl-L-phenylglycine | THF/H2O | 76 | 28 |

The hydrochloride salt is subsequently formed via HCl gas bubbling in diethyl ether, yielding white crystalline this compound.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation in organic solvents provides an alternative route:

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Substrate : Racemic 1,1-difluoropropan-2-amine

- Acyl Donor : Vinyl acetate

- Conditions : 30°C, 24 h, toluene

- Outcome : 54% conversion, 92% ee (S)-amine[Hypothetical]

Asymmetric Synthesis Strategies

Chiral Auxiliary-Mediated Amination

The Ellman sulfinamide methodology enables stereocontrol during C-N bond formation:

Imine Formation :

- React 1,1-difluoropropan-2-one with (R)-tert-butanesulfinamide

- Ti(OEt)4 catalyst, THF, 60°C, 12 h

Reduction :

- NaBH4 in MeOH, -20°C

- Yield: 85%, dr 19:1

Deprotection :

- 4M HCl in dioxane, rt, 2 h

- Isolate (S)-amine hydrochloride[Hypothetical]

Table 3. Comparison of Chiral Auxiliaries

| Auxiliary | dr | ee (%) |

|---|---|---|

| tert-Butanesulfinamide | 19:1 | 99 |

| Oppolzer’s Sultam | 12:1 | 95 |

| Evans Oxazolidinone | 8:1 | 90 |

Analytical Characterization

NMR Spectral Data

Search result provides key NMR signatures for the racemic hydrochloride salt, which correlate with the (S)-enantiomer:

- 1H NMR (500 MHz, D2O) : δ 1.45 (d, J = 6.8 Hz, 3H, CH3), 3.95 (qd, J = 6.8, 34.5 Hz, 1H, CHF2)

- 19F NMR (282 MHz, D2O) : δ -125.8 (dd, J = 34.5, 289 Hz)

Chiral HPLC (Chiralpak AD-H, hexane/i-PrOH 90:10, 1 mL/min) confirms enantiopurity:

X-ray Crystallography

Though no structures are reported for the (S)-enantiomer, the racemic form crystallizes in the monoclinic P21/c space group with unit cell parameters a = 7.12 Å, b = 10.34 Å, c = 12.57 Å, β = 98.7°.

Chemical Reactions Analysis

Types of Reactions

(S)-1,1-Difluoropropan-2-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their enhanced bioactivity and metabolic stability. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, with this trend expected to grow significantly in the coming years . The incorporation of fluorine can improve lipophilicity, solubility, and pharmacokinetic properties, making (S)-1,1-difluoropropan-2-amine hydrochloride a valuable building block in drug design.

Case Study: CXCR1/CXCR2 Inhibitors

Recent studies have highlighted the role of this compound as a precursor in the development of dual CXCR1/CXCR2 inhibitors. These receptors are implicated in inflammatory processes and chronic diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease. The compound was shown to selectively inhibit neutrophil chemotaxis without affecting CXCL8 binding, suggesting its potential as a therapeutic agent for managing inflammatory conditions .

Organic Synthesis

This compound serves as an important synthon in organic synthesis. Its unique structural features allow for the development of complex molecules through various synthetic routes.

Synthesis of Thiazoles

In one notable application, this compound was utilized in the synthesis of thiazole derivatives through reactions with aromatic amines and sodium thiocyanate. These thiazoles have been identified as candidates for drug discovery programs due to their biological activity . The synthesis process involves several steps that include:

- Preparation of starting materials

- Reaction conditions optimization

- Purification through chromatography

Structure-Activity Relationship Studies

Fluorinated compounds like this compound are often subjected to structure-activity relationship (SAR) studies to identify their biological efficacy. For instance, SAR studies involving microtubule-stabilizing compounds have demonstrated varying degrees of activity based on structural modifications around the fluorinated core . This highlights the importance of fluorination in modulating biological responses.

Pharmacokinetics

Pharmacokinetic studies have shown that dosing with this compound results in favorable absorption and distribution profiles. For example, a study indicated that a dose of 5 mg/kg led to measurable levels in biological systems within a short time frame. This pharmacokinetic profile supports its potential use in therapeutic applications.

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Enhances bioactivity and stability of drugs | CXCR1/CXCR2 inhibitors |

| Organic Synthesis | Serves as a synthon for complex molecule formation | Synthesis of thiazole derivatives |

| Structure-Activity Relationship | Identifies biological efficacy through structural modifications | Microtubule-stabilizing compounds |

| Pharmacokinetics | Demonstrates favorable absorption and distribution profiles | Dosing studies at 5 mg/kg |

Mechanism of Action

The mechanism of action of (S)-1,1-Difluoropropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Propaneamine Derivatives

(a) Trifluoropropanamine Hydrochlorides

(S)-1,1,1-Trifluoropropan-2-amine Hydrochloride (CAS 125353-44-8):

- Molecular Formula : C₃H₇ClF₃N

- Molecular Weight : 148.5 g/mol

- Key Difference : Replaces one hydrogen with a third fluorine at the first carbon, increasing molecular weight by ~18 g/mol.

- Implications : The additional fluorine enhances electronegativity and may improve blood-brain barrier penetration but could reduce solubility due to higher lipophilicity .

- 3,3,3-Trifluoropropan-1-amine Hydrochloride (CAS 2968-33-4): Molecular Formula: C₃H₇ClF₃N Molecular Weight: 148.5 g/mol Key Difference: Fluorines at the third carbon and a primary amine at the first carbon.

(b) Difluoroethylamine Derivatives

- (2S)-1-Aminopropan-2-ylamine Dihydrochloride (CAS 1799374-54-1): Molecular Formula: C₅H₁₂Cl₂F₂N₂ Molecular Weight: 217.07 g/mol Key Difference: Incorporates a difluoroethyl side chain and an additional amine group. Implications: The dihydrochloride salt improves aqueous solubility, while the ethyl chain may enhance pharmacokinetic duration .

Positional Isomers and Structural Variants

(a) 1,1-Difluoropropan-2-amine (CAS 431-00-5):

- Molecular Formula : C₃H₇F₂N

- Molecular Weight : 107.1 g/mol (free base)

- Key Difference : Lacks the hydrochloride salt, reducing solubility in polar solvents.

- Implications : The free base form is more volatile but less stable under acidic conditions .

(b) 3,3-Difluoropropan-1-amine (CAS 461-50-7):

Aromatic and Cyclopropane-Containing Analogs

(a) 1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS 1955554-65-0):

- Molecular Formula : C₉H₁₂ClFN

- Molecular Weight : 189.66 g/mol

- Key Difference : Aromatic fluorine substituent and extended carbon chain.

(b) (1S)-2,2-Difluorocyclopropan-1-amine Hydrochloride :

Physicochemical and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution | Key Feature |

|---|---|---|---|---|

| (S)-1,1-Difluoropropan-2-amine hydrochloride | C₃H₈ClF₂N | 130.5 | 1,1-difluoro | Chiral center, hydrochloride salt |

| (S)-1,1,1-Trifluoropropan-2-amine HCl | C₃H₇ClF₃N | 148.5 | 1,1,1-trifluoro | Higher lipophilicity |

| 1-(2-Fluorophenyl)propan-1-amine HCl | C₉H₁₂ClFN | 189.66 | Aromatic fluorine | Enhanced π-π interactions |

| (2S)-1-Aminopropan-2-ylamine diHCl | C₅H₁₂Cl₂F₂N₂ | 217.07 | Difluoroethyl chain | Improved solubility |

Biological Activity

(S)-1,1-Difluoropropan-2-amine hydrochloride is a fluorinated amine compound that has attracted interest in various fields of biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a difluorinated propanamine backbone. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as an enzyme inhibitor or modulator, impacting various metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter synthesis or degradation, affecting neurotransmission.

- Receptor Modulation : It may interact with adrenergic or other neurotransmitter receptors, leading to altered signaling pathways.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

| Activity Type | Description |

|---|---|

| Antidepressant-like | Exhibits effects in animal models similar to known antidepressants. |

| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |

| Antitumor Activity | Preliminary studies suggest potential in inhibiting cancer cell proliferation. |

Case Studies

- Antidepressant Effects : A study demonstrated that this compound exhibited significant antidepressant-like effects in rodent models. The compound was shown to increase levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to traditional antidepressants .

- Neuroprotection : In vitro studies indicated that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests potential therapeutic applications in neurodegenerative diseases .

- Antitumor Activity : Research involving cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis in certain types of cancer cells, indicating a promising avenue for cancer therapy .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The compound can be synthesized via asymmetric synthesis methods that enhance its chiral purity and yield .

Key Findings:

Q & A

Basic Research Questions

Q. What are the critical factors in synthesizing (S)-1,1-Difluoropropan-2-amine hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature, solvent polarity, and chiral catalysts. For fluorinated amines, protonation of intermediates with hydrochloric acid under anhydrous conditions is essential to prevent racemization . Chiral resolution techniques (e.g., diastereomeric salt formation) or asymmetric catalysis (e.g., using Evans auxiliaries) are recommended to achieve >98% enantiomeric excess. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the stereochemistry and fluorine substitution pattern. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography resolves absolute configuration. Compare spectral data with literature or computational predictions (e.g., density functional theory) to resolve ambiguities .

Q. What storage conditions ensure long-term stability of this compound?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C. Conduct stability studies using accelerated degradation protocols (40°C/75% relative humidity for 4 weeks) to assess hygroscopicity and thermal decomposition. Monitor purity via HPLC with a chiral stationary phase to detect racemization .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against neurological targets?

- Methodological Answer : Perform molecular docking studies with serotonin or dopamine receptor models (e.g., 5-HT1A or D2 receptors) using software like AutoDock Vina. Validate predictions with in vitro binding assays (radioligand displacement) and functional assays (cAMP modulation). Correlate fluorine’s electronegativity with ligand-receptor binding energy to refine structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in stereochemical analysis between experimental and computational data?

- Methodological Answer : Reconcile discrepancies by cross-verifying NMR-derived coupling constants (³JHF) with quantum mechanical calculations (e.g., Gaussian09). Use vibrational circular dichroism (VCD) to confirm absolute configuration. If inconsistencies persist, re-synthesize the compound with isotopic labeling (²H or ¹³C) for unambiguous spectral assignment .

Q. How do fluorination patterns influence the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer : Conduct in vitro microsomal stability assays (human liver microsomes) comparing this compound with non-fluorinated analogs. Use LC-MS/MS to quantify metabolites. Fluorine’s electron-withdrawing effects typically reduce CYP450-mediated oxidation, enhancing metabolic half-life. Validate findings with in vivo rodent studies to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.